molecular formula C25H28ClN3O2S B4786056 (5E)-5-(4-butoxybenzylidene)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5E)-5-(4-butoxybenzylidene)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B4786056
M. Wt: 470.0 g/mol
InChI Key: URXMFQQHUAYNDV-XQNSMLJCSA-N
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Description

(5E)-5-(4-butoxybenzylidene)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a piperazine moiety, and a butoxybenzylidene group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-butoxybenzylidene)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperazine and butoxybenzylidene groups. Common reagents used in these reactions include thionyl chloride, piperazine, and butoxybenzaldehyde. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-butoxybenzylidene)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

(5E)-5-(4-butoxybenzylidene)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-(4-butoxybenzylidene)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate these targets’ activity, leading to various biological effects. For example, it may inhibit enzyme activity, block receptor binding, or alter protein conformation.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.

    tert-Butyl carbamate: A compound with a carbamate group attached to a tert-butyl group.

Uniqueness

(5E)-5-(4-butoxybenzylidene)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

(5E)-5-[(4-butoxyphenyl)methylidene]-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O2S/c1-3-4-15-31-21-9-6-19(7-10-21)16-23-24(30)27-25(32-23)29-13-11-28(12-14-29)20-8-5-18(2)22(26)17-20/h5-10,16-17H,3-4,11-15H2,1-2H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXMFQQHUAYNDV-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-(4-butoxybenzylidene)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
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(5E)-5-(4-butoxybenzylidene)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
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(5E)-5-(4-butoxybenzylidene)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
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(5E)-5-(4-butoxybenzylidene)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
Reactant of Route 5
(5E)-5-(4-butoxybenzylidene)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
Reactant of Route 6
Reactant of Route 6
(5E)-5-(4-butoxybenzylidene)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

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